Cas no 2825007-64-3 (4-bromo-3-(difluoromethoxy)-1,2-thiazole)
4-bromo-3-(difluoromethoxy)-1,2-thiazole Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-(difluoromethoxy)isothiazole (ACI)
- Isothiazole, 4-bromo-3-(difluoromethoxy)- (ACI)
- 4-bromo-3-(difluoromethoxy)-1,2-thiazole
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- Inchi: 1S/C4H2BrF2NOS/c5-2-1-10-8-3(2)9-4(6)7/h1,4H
- InChI Key: VMFRZMAVDJKQMZ-UHFFFAOYSA-N
- SMILES: FC(OC1C(Br)=CSN=1)F
4-bromo-3-(difluoromethoxy)-1,2-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27113261-0.05g |
4-bromo-3-(difluoromethoxy)-1,2-thiazole |
2825007-64-3 | 95.0% | 0.05g |
$229.0 | 2025-03-20 | |
| Enamine | EN300-27113261-0.1g |
4-bromo-3-(difluoromethoxy)-1,2-thiazole |
2825007-64-3 | 95.0% | 0.1g |
$342.0 | 2025-03-20 | |
| Enamine | EN300-27113261-0.25g |
4-bromo-3-(difluoromethoxy)-1,2-thiazole |
2825007-64-3 | 95.0% | 0.25g |
$487.0 | 2025-03-20 | |
| Enamine | EN300-27113261-0.5g |
4-bromo-3-(difluoromethoxy)-1,2-thiazole |
2825007-64-3 | 95.0% | 0.5g |
$768.0 | 2025-03-20 | |
| Enamine | EN300-27113261-1.0g |
4-bromo-3-(difluoromethoxy)-1,2-thiazole |
2825007-64-3 | 95.0% | 1.0g |
$986.0 | 2025-03-20 | |
| Enamine | EN300-27113261-2.5g |
4-bromo-3-(difluoromethoxy)-1,2-thiazole |
2825007-64-3 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 | |
| Enamine | EN300-27113261-5.0g |
4-bromo-3-(difluoromethoxy)-1,2-thiazole |
2825007-64-3 | 95.0% | 5.0g |
$2858.0 | 2025-03-20 | |
| Enamine | EN300-27113261-10.0g |
4-bromo-3-(difluoromethoxy)-1,2-thiazole |
2825007-64-3 | 95.0% | 10.0g |
$4236.0 | 2025-03-20 | |
| Enamine | EN300-27113261-1g |
4-bromo-3-(difluoromethoxy)-1,2-thiazole |
2825007-64-3 | 95% | 1g |
$986.0 | 2023-09-11 | |
| Enamine | EN300-27113261-5g |
4-bromo-3-(difluoromethoxy)-1,2-thiazole |
2825007-64-3 | 95% | 5g |
$2858.0 | 2023-09-11 |
4-bromo-3-(difluoromethoxy)-1,2-thiazole Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 4-bromo-3-(difluoromethoxy)-1,2-thiazole
Recent Advances in the Study of 4-bromo-3-(difluoromethoxy)-1,2-thiazole (CAS: 2825007-64-3)
4-bromo-3-(difluoromethoxy)-1,2-thiazole (CAS: 2825007-64-3) is a heterocyclic compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of a bromo-substituted thiazole core and a difluoromethoxy group, has been the subject of several recent studies aimed at exploring its synthetic utility, biological activity, and pharmacological properties.
Recent research has focused on the synthesis and derivatization of 4-bromo-3-(difluoromethoxy)-1,2-thiazole, with particular emphasis on its role as a versatile intermediate in the preparation of more complex molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's utility in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of a series of novel thiazole derivatives with potential anticancer activity. The study reported that these derivatives exhibited promising inhibitory effects against several cancer cell lines, with IC50 values in the low micromolar range.
In addition to its synthetic applications, 4-bromo-3-(difluoromethoxy)-1,2-thiazole has been investigated for its direct biological effects. A recent study in Bioorganic & Medicinal Chemistry Letters (2023) explored the compound's interaction with various biological targets, including kinases and GPCRs. The researchers found that the difluoromethoxy group significantly influenced the compound's binding affinity and selectivity, suggesting that this moiety could be a valuable pharmacophore in drug design.
Another important area of research has been the investigation of the compound's metabolic stability and pharmacokinetic properties. A 2023 study in Drug Metabolism and Disposition reported that 4-bromo-3-(difluoromethoxy)-1,2-thiazole exhibits favorable metabolic stability in human liver microsomes, with a half-life exceeding 60 minutes. This finding suggests that the compound could serve as a promising scaffold for the development of orally bioavailable drugs.
Recent computational studies have also contributed to our understanding of this compound. Molecular docking and dynamics simulations published in the Journal of Chemical Information and Modeling (2023) have provided insights into the structural determinants of 4-bromo-3-(difluoromethoxy)-1,2-thiazole's biological activity, highlighting the importance of both the bromo and difluoromethoxy substituents in target binding.
Looking forward, researchers are particularly interested in exploring the potential of 4-bromo-3-(difluoromethoxy)-1,2-thiazole as a building block for the development of novel antimicrobial agents. Preliminary results from ongoing studies suggest that derivatives of this compound may exhibit activity against drug-resistant bacterial strains, although further optimization and testing are required.
In conclusion, recent studies on 4-bromo-3-(difluoromethoxy)-1,2-thiazole (CAS: 2825007-64-3) have demonstrated its versatility as a synthetic intermediate and its potential as a pharmacologically active scaffold. The compound's unique structural features, combined with its favorable physicochemical properties, make it an attractive target for further medicinal chemistry optimization and biological evaluation. Future research directions are likely to focus on expanding the structural diversity of its derivatives and exploring their therapeutic potential in various disease areas.
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